molecular formula C23H25N3O3 B3226023 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1251610-48-6

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B3226023
CAS No.: 1251610-48-6
M. Wt: 391.5
InChI Key: FSJJRVRAAPADTQ-UHFFFAOYSA-N
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Description

N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted at the 1-position with a 2-methoxyacetyl group and at the 7-position with an acetamide-linked 1-methylindole moiety.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-25-14-17(19-7-3-4-8-20(19)25)12-22(27)24-18-10-9-16-6-5-11-26(21(16)13-18)23(28)15-29-2/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJJRVRAAPADTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(CCCN4C(=O)COC)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tetrahydroquinoline/Tetrahydroisoquinoline Derivatives

Compounds with tetrahydroquinoline or tetrahydroisoquinoline scaffolds exhibit diverse bioactivities, particularly as receptor antagonists or enzyme inhibitors. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Bioactivity/Notes Reference
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide C20H22N2O3 338.4 Acetyl, 3-methylphenoxy 3.326 Structural analog; moderate lipophilicity
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-yl)acetamide C33H39N3O4 541.7 Diethylamino, methoxy, benzyl N/A Orexin-1 receptor antagonist (76% yield)
Target Compound ~C24H25N3O3 ~403.5* 2-Methoxyacetyl, 1-methylindole ~3.5† Hypothesized CNS or anticancer activity

*Estimated based on structural similarity to ; †Predicted using substituent contributions.

Structural Insights :

  • Compared to the diethylamino-substituted tetrahydroisoquinoline in , the target’s indole group may confer π-π stacking interactions with aromatic residues in biological targets.
Indole-Containing Acetamides

Indole derivatives are prevalent in drug discovery due to their mimicry of tryptophan and serotonin. Notable analogs:

Compound Name Molecular Formula Key Features Bioactivity/Notes Reference
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide C23H20FNO Fluoro-biphenyl, indole-ethyl linkage Anticandidate via pLDH assay
N-(1-Acetyl-2,3-dihydroindol-5-yl)-2-(triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide C21H18N6O2S2 Triazolo-benzothiazole, dihydroindole Anticancer (MTT assay)
Target Compound ~C24H25N3O3 1-Methylindole, tetrahydroquinoline linkage Hypothesized receptor modulation

Key Differences :

  • The target’s 1-methylindol-3-yl group contrasts with the 1H-indol-3-yl in , which may reduce metabolic oxidation at the indole nitrogen.
  • Unlike the triazolo-benzothiazole in , the target lacks a sulfur-rich heterocycle, suggesting divergent pharmacokinetic profiles.
Triazole-Containing Acetamides

Triazole rings are often incorporated to improve metabolic stability and hydrogen-bonding capacity:

Compound Name Molecular Formula Key Features Bioactivity/Notes Reference
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide C21H18N4O2 Naphthoxy-methyl triazole, phenylacetamide Synthesized via Cu-catalyzed cycloaddition
Target Compound ~C24H25N3O3 Tetrahydroquinoline-indole scaffold No triazole; relies on acetamide linkage

Comparison :

  • The absence of a triazole in the target compound may reduce synthetic complexity but limit interactions with metal-binding enzymes.
Substituent Effects on Physicochemical Properties
  • logP : The target’s predicted logP (~3.5) aligns with (logP 3.326), suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
  • Hydrogen-Bonding: The 2-methoxyacetyl group introduces additional hydrogen-bond acceptors (vs.
  • Steric Effects : The 1-methylindole substituent may hinder rotation around the acetamide bond, influencing conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

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